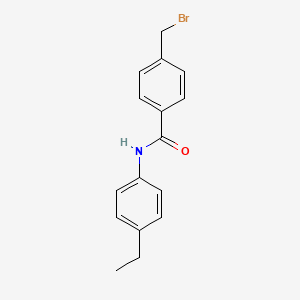![molecular formula C17H23NO6 B2905912 N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenoxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide CAS No. 1093683-95-4](/img/structure/B2905912.png)
N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenoxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenoxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide is a complex organic compound characterized by its intricate molecular structure that includes a dioxin ring, a phenoxy group, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenoxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide typically involves multiple steps, including the formation of the hexahydropyrano[3,2-d][1,3]dioxin ring, the introduction of the phenoxy group, and the attachment of the acetamide group. Each step requires precise control of reaction conditions such as temperature, pressure, and pH to ensure the desired stereochemistry and yield.
Formation of Hexahydropyrano[3,2-d][1,3]dioxin Ring: : This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of Phenoxy Group: : Typically done via a nucleophilic substitution reaction.
Attachment of Acetamide Group: : Achieved through an acylation reaction, commonly using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Scaling up the synthesis for industrial production requires optimizing the reaction conditions to maximize yield and minimize by-products. This often involves continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the phenoxy group, forming various oxidized derivatives.
Reduction: : Reductive conditions can modify the dioxin ring or the acetamide group, leading to different reduced forms.
Substitution: : Nucleophilic or electrophilic substitution reactions can be employed to introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidation: : Using agents like hydrogen peroxide or permanganate under controlled conditions.
Reduction: : Employing reagents such as lithium aluminium hydride or catalytic hydrogenation.
Substitution: : Depending on the desired substitution, reagents like halides or nitrosyl compounds can be used in the presence of appropriate catalysts.
Major Products
Each type of reaction yields specific derivatives, which can be further studied for their properties and applications. For example, oxidized derivatives might have enhanced biological activity, while reduced forms might show different solubility or stability.
科学的研究の応用
N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenoxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide has various applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: : Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: : Utilized in the development of new materials and chemicals.
作用機序
The compound’s mechanism of action is often related to its ability to interact with specific molecular targets:
Molecular Targets: : It can bind to enzymes or receptors, affecting their function.
Pathways: : Through its interaction with molecular targets, it can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
類似化合物との比較
N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenoxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide stands out due to its unique structural features and resulting properties. Similar compounds include:
Similar Dioxin Derivatives: : Compounds with related dioxin rings but different substituents.
Phenoxy Derivatives: : Molecules containing phenoxy groups attached to various cores.
Acetamide Containing Molecules: : Compounds where acetamide is attached to diverse structural frameworks.
These similar compounds often share some chemical reactivity but differ in their biological activity and applications due to variations in their structures.
特性
IUPAC Name |
N-(8-hydroxy-2,2-dimethyl-6-phenoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-10(19)18-13-14(20)15-12(9-21-17(2,3)24-15)23-16(13)22-11-7-5-4-6-8-11/h4-8,12-16,20H,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONPHWKWCQKCCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)(C)C)OC1OC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(benzylsulfanyl)-N-[3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2905831.png)
![ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2905832.png)
![N-{4-[1-(2-methoxyacetyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2905835.png)

![2-Ethoxy-2-oxoethyl 4-amino-2-((2-ethoxy-2-oxoethyl)thio)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2905839.png)


![(E)-4-(N,N-diallylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2905843.png)
![2-chloro-6-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2905844.png)
![3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2905848.png)
![2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2905850.png)
![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one](/img/structure/B2905852.png)
